(2E)-1-(4-nitrophenyl)-2-[2-(trifluoromethyl)benzylidene]hydrazine
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Overview
Description
(2E)-1-(4-nitrophenyl)-2-[2-(trifluoromethyl)benzylidene]hydrazine is a chemical compound characterized by its unique structure, which includes a nitrophenyl group and a trifluoromethylbenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-nitrophenyl)-2-[2-(trifluoromethyl)benzylidene]hydrazine typically involves the condensation of 4-nitrophenylhydrazine with 2-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-nitrophenyl)-2-[2-(trifluoromethyl)benzylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(2E)-1-(4-nitrophenyl)-2-[2-(trifluoromethyl)benzylidene]hydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-1-(4-nitrophenyl)-2-[2-(trifluoromethyl)benzylidene]hydrazine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethylbenzylidene moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects within the cell.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor to high-performance polymers.
Other Hydrazine Derivatives: Compounds with similar hydrazine moieties, used in various chemical and biological applications.
Uniqueness
(2E)-1-(4-nitrophenyl)-2-[2-(trifluoromethyl)benzylidene]hydrazine is unique due to the presence of both a nitrophenyl group and a trifluoromethylbenzylidene moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10F3N3O2 |
---|---|
Molecular Weight |
309.24 g/mol |
IUPAC Name |
4-nitro-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]aniline |
InChI |
InChI=1S/C14H10F3N3O2/c15-14(16,17)13-4-2-1-3-10(13)9-18-19-11-5-7-12(8-6-11)20(21)22/h1-9,19H/b18-9+ |
InChI Key |
RENNPUGDEYYKBP-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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